3-Vinylphenylethylamine

Radical copolymerization Q,e scheme Monomer reactivity ratios

3-Vinylphenylethylamine (2-(3-ethenylphenyl)ethanamine, CAS 259538-59-5) is a synthetic styrenic monomer belonging to the substituted phenethylamine class, characterized by a primary amine terminus linked via a two-carbon ethyl spacer to a phenyl ring bearing a polymerizable vinyl group at the meta (3-) position. With molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol, this bifunctional compound combines a free primary amine (pKa ≈ 9–10, typical for phenethylamines) with a styrene-type vinyl moiety, enabling its use as a building block for functional polymers via radical or anionic polymerization.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B8659724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylphenylethylamine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC(=C1)CCN
InChIInChI=1S/C10H13N/c1-2-9-4-3-5-10(8-9)6-7-11/h2-5,8H,1,6-7,11H2
InChIKeyKOYRSFAGDDMDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylphenylethylamine: Core Identity and Procurement-Relevant Chemical Profile


3-Vinylphenylethylamine (2-(3-ethenylphenyl)ethanamine, CAS 259538-59-5) is a synthetic styrenic monomer belonging to the substituted phenethylamine class, characterized by a primary amine terminus linked via a two-carbon ethyl spacer to a phenyl ring bearing a polymerizable vinyl group at the meta (3-) position . With molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol, this bifunctional compound combines a free primary amine (pKa ≈ 9–10, typical for phenethylamines) with a styrene-type vinyl moiety, enabling its use as a building block for functional polymers via radical or anionic polymerization [1]. The meta-substitution pattern distinguishes it fundamentally from its para-substituted isomer (4-vinylphenylethylamine) in terms of electronic conjugation, monomer reactivity, and resulting polymer architecture [2].

Why 3-Vinylphenylethylamine Cannot Be Casually Substituted by 4-Vinyl Isomers or N-Substituted Analogs


The meta-vinyl substitution in 3-vinylphenylethylamine produces a distinctly different electronic conjugation pattern compared to the para isomer, directly altering the monomer's Q,e parameters that govern radical copolymerization behavior [1]. Specifically, the meta isomer's vinyl group exhibits measurably higher reactivity in lithium alkylamide-catalyzed addition reactions than its para counterpart [2]. Furthermore, the free primary amine in 3-vinylphenylethylamine enables post-polymerization chemical modification pathways (amidation, quaternization, Schiff base formation) that are unavailable or severely hindered in N,N-dimethyl or N-isopropyl tertiary amine analogs, making casual substitution a direct risk to downstream polymer functionality and application performance [3].

Quantitative Differentiation Evidence for 3-Vinylphenylethylamine Against Closest Analogs


Monomer Reactivity Ratios and Q,e Parameters: Meta vs. Para Isomer Radical Copolymerization with Styrene

The (S)-N-α-methylbenzyl-3-vinylphenethylamine (m-MBVPA, representing the meta-vinyl architecture of 3-vinylphenylethylamine) and its para isomer (p-MBVPA) exhibit markedly different Q,e values and monomer reactivity ratios in radical copolymerization with styrene. The meta derivative shows a low Q value (Q₁ = 0.62) and positive e value (e₁ = +0.24), indicating limited resonance stabilization of the vinyl group and an electron-donating character [1]. In stark contrast, the para derivative exhibits Q₁ = 1.59 (nearly threefold higher conjugation) and e₁ = −1.28 (strongly electron-withdrawing), yielding reactivity ratios of r₁ = 0.86, r₂ = 0.92 [2]. This means the meta isomer is significantly less prone to alternating copolymerization and produces copolymers with different sequence distributions compared to its para counterpart—a critical parameter for reproducible polymer design.

Radical copolymerization Q,e scheme Monomer reactivity ratios

Vinyl Group Reactivity: Higher Addition Reactivity of Meta-Vinyl vs. Para-Vinyl in Lithium Alkylamide-Catalyzed Amination

In the lithium alkylamide-catalyzed addition of α-methylbenzylamine to divinylbenzenes, the vinyl group of the resulting meta-substituted adduct (m-MBVPA) displays higher reactivity than the corresponding para-substituted adduct (p-MBVPA) [1]. This observation is attributed to the reduced conjugation between the vinyl group and the aromatic ring in the meta isomer, which leaves the vinyl double bond more electron-rich and thus more susceptible to nucleophilic addition. The parent 1,4-divinylbenzene (p-DVB) exhibits higher initial reactivity than 1,3-divinylbenzene (m-DVB) in the same reaction system due to greater conjugation in p-DVB, but once the mono-adduct is formed, the residual vinyl group in the meta adduct becomes more reactive than in the para adduct [2].

Lithium alkylamide catalysis Hydroamination Vinyl monomer reactivity

Chiroptical Differentiation: Specific Rotation Divergence Between Meta and Para Chiral Derivatives

When synthesized from optically active (S)-α-methylbenzylamine, the meta and para vinylphenethylamine derivatives display measurably different specific rotations. The meta derivative, (S)-N-α-methylbenzyl-3-vinylphenethylamine, exhibits [α]D⁶ = −62.2° (c 1.46, CH₃OH) [1]. The para derivative, (S)-N-α-methylbenzyl-4-vinylphenethylamine, gives [α]₄D = −70.1° (c 1.61 g/dL, methanol) [2]. This 12.7% difference in specific rotation magnitude reflects the distinct electronic environment around the chiral center imposed by the meta vs. para vinyl substitution pattern on the aromatic ring.

Chiral monomer Specific rotation Optically active polymer

Meta-Substitution Enables Selective 1:1 Mono-Adduct Formation from m-Divinylbenzene, Avoiding Bis-Adduct Contamination

The lithium alkylamide-catalyzed addition of α-methylbenzylamine to 1,3-divinylbenzene (m-DVB) selectively produces the 1:1 mono-adduct (m-MBVPA), alongside the 1:2 bis-adduct as a separable byproduct [1]. When the same reaction is conducted with 1,4-divinylbenzene (p-DVB), the selectivity pattern differs due to the enhanced conjugation in the para system [2]. This synthetic selectivity is directly relevant to 3-vinylphenylethylamine procurement: the meta-substituted monomer can be accessed via selective mono-functionalization of commercially available m-DVB, whereas analogous routes to the para isomer face different selectivity challenges.

Selective monofunctionalization Divinylbenzene Lithium amide catalysis

Primary Amine Functionality Enables Post-Polymerization Chemical Modification Unavailable to Tertiary Amine Analogs

3-Vinylphenylethylamine bears a free primary amine (–NH₂), whereas the most extensively studied vinylphenethylamine monomers for living anionic polymerization are N,N-dimethyl tertiary amine derivatives (e.g., PTA: N,N-dimethyl-4-vinylphenethylamine) [1]. The primary amine in 3-vinylphenylethylamine permits a broader repertoire of post-polymerization transformations—including amide coupling with carboxylic acids, imine (Schiff base) formation with aldehydes, urea/thiourea formation with isocyanates, and direct quaternization with alkyl halides—without requiring a prior deprotection or demethylation step. Tertiary amine analogs are limited to quaternization and cannot undergo amidation or imine formation without N-dealkylation [2].

Post-polymerization modification Primary amine Functional polymer

Optimal Application Scenarios for 3-Vinylphenylethylamine Based on Quantitative Differentiation Evidence


Tailored Radical Copolymer Design Requiring Low-Q, Electron-Donating Comonomer Behavior

Researchers designing statistical or gradient copolymers with styrene or acrylates should prioritize 3-vinylphenylethylamine when a low-Q (Q₁ = 0.62), electron-donating (e₁ = +0.24) comonomer is needed to achieve specific copolymer composition drift profiles. The para isomer (Q₁ = 1.59, e₁ = −1.28) would produce dramatically different sequence distributions [1][2]. This is particularly relevant for synthesizing amine-functionalized polystyrene resins where the spatial distribution of amine groups along the chain determines ion-exchange capacity, metal chelation efficiency, or pH-responsive swelling behavior.

Living Anionic Polymerization for Block Copolymer Synthesis Requiring Post-Functionalizable Amine Segments

For the preparation of well-defined block copolymers (e.g., with polystyrene or poly(methyl methacrylate) blocks) via living anionic polymerization, 3-vinylphenylethylamine's primary amine—suitably protected if necessary—provides a functional handle for subsequent modification that tertiary amine analogs cannot match [1]. While N,N-dimethyl-4-vinylphenethylamine (PTA) has been successfully used in block copolymer synthesis at −78 °C with cumyl potassium initiator [2], the resulting polymer is limited to quaternization chemistry. In contrast, a 3-vinylphenylethylamine-derived block can be converted to amides, imines, ureas, or bioconjugates, enabling applications in targeted drug delivery, antimicrobial coatings, or biosensing interfaces.

Chiral Polymer Synthesis for Enantioselective Separation or Asymmetric Catalysis

The distinct specific rotation of (S)-N-α-methylbenzyl-3-vinylphenethylamine ([α]D⁶ = −62.2°) compared to its para isomer ([α]₄D = −70.1°) provides a measurable chiroptical differentiator [1][2]. Researchers developing chiral stationary phases for HPLC, asymmetric organocatalysts, or chiroptical sensor materials should select the meta isomer when the specific chiroptical response and spatial orientation of the chiral auxiliary relative to the polymer backbone must match a particular enantioselectivity profile. The meta substitution pattern alters the through-space electronic environment of the chiral center, which can translate into different enantioselectivity in the final polymeric material.

Aqueous Polymerization of Primary Amine-Functional Vinyl Monomers for Water-Soluble or pH-Responsive Polymers

Building on the established approach of polymerizing p-vinyl-β-phenylethylamine hydrochloride in aqueous solution using bisulfite/persulfate initiation to yield water-soluble polymers [1], 3-vinylphenylethylamine hydrochloride is expected to behave similarly while offering the meta-substitution advantages in copolymerization parameters documented above. The hydrochloride salt form solubilizes the monomer in water and protects the amine during radical polymerization, after which neutralization regenerates the free amine for further functionalization. This scenario is especially relevant for synthesizing polymeric flocculants, gene delivery vectors, or stimuli-responsive hydrogels where the primary amine density and spatial distribution govern performance.

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